molecular formula C12H15ClO B7844791 (2-Chlorophenyl)(cyclopentyl)methanol

(2-Chlorophenyl)(cyclopentyl)methanol

Cat. No.: B7844791
M. Wt: 210.70 g/mol
InChI Key: RLPGNSAFCQVLDC-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(cyclopentyl)methanol: is an organic compound with the molecular formula C12H15ClO . It consists of a cyclopentyl group attached to a benzene ring substituted with a chlorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(cyclopentyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-chlorobenzaldehyde in a Grignard reaction. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent the formation of side products.

Industrial Production Methods: In an industrial setting, the compound can be produced through a similar Grignard reaction but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(2-Chlorophenyl)(cyclopentyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different phenyl derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 2-Chlorophenyl(cyclopentyl)ketone or 2-Chlorophenyl(cyclopentyl)carboxylic acid.

  • Reduction: 2-Phenyl(cyclopentyl)methanol.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)(cyclopentyl)methanol: has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(cyclopentyl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets in the body. The exact pathways and molecular targets involved would depend on the specific drug being developed.

Comparison with Similar Compounds

  • 2-Chlorophenyl(cyclohexyl)methanol

  • 2-Chlorophenyl(cyclopentyl)ethanol

  • 2-Chlorophenyl(cyclopentyl)ketone

  • 2-Chlorophenyl(cyclopentyl)carboxylic acid

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Properties

IUPAC Name

(2-chlorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGNSAFCQVLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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